N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with benzyl chloride under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from piperidine and diethyl malonate under basic conditions.
Coupling Reaction: The final step involves coupling the thiadiazole and piperidine rings through a carboxamide linkage. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Nitrated or halogenated benzyl derivatives.
Scientific Research Applications
N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent due to the presence of the thiadiazole ring, which is known for its bioactivity.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as a building block for the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of N4-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetimidamide: Another compound with a thiadiazole ring, known for its antibacterial properties.
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-chlorobenzenesulfonamide: A compound with similar structural features, used in medicinal chemistry.
Uniqueness
N~4~-(5-benzyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is unique due to the combination of the thiadiazole and piperidine rings, which can provide a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S/c1-3-24(4-2)20(27)25-12-10-16(11-13-25)18(26)21-19-23-22-17(28-19)14-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAAGWQLNABYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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